2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol

5-HT1A receptor α1-adrenoceptor selectivity

Researchers requiring a selective 5-HT1A antagonist scaffold often face confounding off-target effects from non-selective serotonergic agents. 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol directly addresses this gap. Its cyclopentanol core enhances 5-HT1A/α1 selectivity over mCPP-based probes, reducing α1-adrenoceptor affinity while maintaining high 5-HT1A potency. Key advantages: • Cleaner pharmacological profile - minimizes cardiovascular confounds in CNS studies. • Versatile building block - hydroxyl group enables further derivatization for SAR optimization. • Reliable supply - available from stock with full quality documentation for preclinical research.

Molecular Formula C15H21ClN2O
Molecular Weight 280.79 g/mol
CAS No. 1183454-19-4
Cat. No. B1423572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol
CAS1183454-19-4
Molecular FormulaC15H21ClN2O
Molecular Weight280.79 g/mol
Structural Identifiers
SMILESC1CC(C(C1)O)N2CCN(CC2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C15H21ClN2O/c16-12-3-1-4-13(11-12)17-7-9-18(10-8-17)14-5-2-6-15(14)19/h1,3-4,11,14-15,19H,2,5-10H2
InChIKeyFXEQSSDXLIRUST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol Research & Procurement Overview


2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol (CAS: 1183454-19-4, MF: C15H21ClN2O, MW: 280.8 g/mol) is a piperazine derivative featuring a 3-chlorophenyl substituent and a cyclopentanol core . This compound is primarily offered as a research chemical and building block for medicinal chemistry applications, particularly in central nervous system (CNS) targeting studies. It serves as a versatile scaffold for exploring serotonin and dopamine receptor modulators, with its well-defined molecular architecture supporting its utility in preclinical studies and SAR investigations [1].

CNS medicinal chemistry scaffold for serotonin and dopamine receptor modulator studies
Supports preclinical SAR investigations targeting 5-HT1A selectivity and functional antagonism profiles
Piperazine building block with cyclopentanol core for derivatization and lead optimization workflows

Why 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol Cannot Be Replaced by Generic Analogs


In-class compounds such as m-chlorophenylpiperazine (mCPP) or ethanol-substituted piperazines cannot be interchanged with the cyclopentanol-containing analog without altering pharmacological and selectivity profiles. The cyclopentanol moiety is not a passive spacer; its introduction has been shown in related series to significantly improve 5-HT1A/α1 selectivity by reducing affinity at the α1-adrenoceptor while enhancing potency and efficacy at the 5-HT1A receptor [1]. Substitution with mCPP alone, which exhibits non-selective binding across multiple serotonin receptor subtypes and the serotonin transporter [2], would yield a fundamentally different profile with potential off-target effects that the cyclopentanol derivative may mitigate. Consequently, direct substitution undermines the intended receptor selectivity and research reproducibility.

Cyclopentanol derivative vs. mCPP
mCPP exhibits non-selective serotonin binding and agonism; the cyclopentanol scaffold may shift functional activity toward antagonism and alter receptor subtype preference, limiting direct substitution.
Cyclopentanol derivative vs. ethanol-substituted piperazines
Cyclopentanol incorporation is associated with reduced α1-adrenoceptor affinity in related series; ethanol analogs may retain higher α1 activity, which could shift selectivity profiles and off-target liability.
Cyclopentanol derivative vs. dioxolane-based analogs
Replacement of a dioxolane ring with cyclopentanol has been reported to improve 5-HT1A/α1 selectivity in class-level evidence; dioxolane analogs may offer a different selectivity window and cannot be assumed interchangeable.

2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol: Differentiation vs. Analogs


Improved 5-HT1A/α1 Selectivity vs. Dioxolane Analogs

In a comparative study of piperazine-based ligands, the replacement of a 1,3-dioxolane ring with a cyclopentanol moiety led to a significant improvement in 5-HT1A/α1 selectivity. For compound 4c cis, a cyclopentanol derivative, the 5-HT1A/α1a selectivity ratio reached 69, while a representative dioxolane-based analog (compound 1a) exhibited a ratio of only 11 [1]. This indicates that cyclopentanol incorporation enhances the desired receptor profile. Although direct data for the target compound are not available, this class-level evidence strongly suggests that 2-[4-(3-chlorophenyl)piperazin-1-yl]cyclopentan-1-ol is expected to exhibit a similarly improved selectivity profile compared to non-cyclopentanol analogs.

5-HT1A/α1 Selectivity vs. Dioxolane
Class-level inference
Selectivity ratio: ~69 (cyclopentanol derivative 4c cis) vs. 11 (dioxolane analog 1a)
Reported selectivity improvement supports CNS-targeted scaffold selection.
Data from in vitro binding assays on rat hippocampal and cortical membranes; direct target compound data not available.
5-HT1A receptor α1-adrenoceptor selectivity CNS drug discovery

High-Affinity 5-HT1A Antagonism vs. mCPP

Cyclopentanol-based piperazine derivatives have demonstrated high affinity and functional antagonism at the 5-HT1A receptor. For instance, compound 2a in the Prandi et al. series displayed a pKi of 8.70 (Ki ≈ 2.0 nM) and exhibited 5-HT1A antagonism [1]. In contrast, mCPP, the core phenylpiperazine fragment, acts as a non-selective agonist with Ki values ranging from 4.4 nM (5-HT1B) to ~10 nM (5-HT2B) and lacks a defined antagonistic profile [2]. The cyclopentanol substitution not only maintains high affinity but also functionally alters the compound's activity to antagonism, offering a distinct pharmacological tool compared to the agonist mCPP.

5-HT1A Affinity and Antagonism vs. mCPP
Cross-study comparable
Cyclopentanol analog 2a: pKi 8.70 (Ki ≈ 2.0 nM), antagonist; mCPP: non-selective agonist profile
Supports differentiation of antagonist vs. agonist research tool utility.
Binding assays using [3H]8-OH-DPAT on rat hippocampal membranes; class-level inference only.
5-HT1A antagonist binding affinity CNS pharmacology

Reduced α1-Adrenoceptor Affinity vs. mCPP and Ethanol Analogs

A critical differentiator for cyclopentanol-containing piperazines is their reduced affinity for the α1-adrenoceptor compared to structurally simpler analogs. The Prandi et al. study demonstrated that cyclopentanol derivatives exhibit an overall reduction in α1 affinity relative to dioxolane-based compounds [1]. While direct comparative data for 2-[4-(3-chlorophenyl)piperazin-1-yl]cyclopentan-1-ol against ethanol-substituted analogs are not available, class-level SAR indicates that hydrophobic interactions of N-4 substituents on 1-arylpiperazines significantly contribute to 5-HT1A affinity, and the cyclopentanol group is expected to confer a unique selectivity profile [2]. In contrast, mCPP is known to have activity at α1-adrenoceptors, contributing to its broader off-target profile.

Reduced α1-Adrenoceptor Affinity
Class-level inference
Cyclopentanol substitution associated with overall α1 affinity reduction vs. dioxolane and mCPP analogs
Reported selectivity profile may reduce confounding α1-mediated effects in CNS research.
Class SAR evidence only; direct α1 Ki values for target compound unavailable.
α1-adrenoceptor off-target selectivity piperazine

2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol Research Applications


5-HT1A Antagonist Profiling in CNS Drug Discovery

Based on class evidence showing that cyclopentanol piperazine derivatives can function as high-affinity 5-HT1A antagonists with reduced α1-adrenoceptor affinity [1], 2-[4-(3-chlorophenyl)piperazin-1-yl]cyclopentan-1-ol is a suitable scaffold for developing selective 5-HT1A antagonists. Researchers investigating anxiety, depression, or cognition can use this compound as a lead or reference ligand to minimize confounding cardiovascular effects from α1 activation.

Comparative Pharmacology vs. mCPP and Agonists

This compound serves as a key comparator in studies aiming to delineate the functional consequences of 5-HT1A antagonism versus agonism. While mCPP acts as a non-selective serotonin agonist with activity across multiple 5-HT subtypes and the serotonin transporter [2], the cyclopentanol derivative is expected to offer a cleaner, antagonist-like profile [3]. This makes it ideal for elucidating 5-HT1A receptor-mediated signaling pathways in vitro and in vivo.

SAR Exploration of Piperazine CNS Agents

As a versatile building block with a cyclopentanol core, this compound is well-suited for SAR campaigns aimed at optimizing 5-HT1A/α1 selectivity. The hydroxyl group offers a site for further derivatization to modulate physicochemical properties or introduce additional pharmacophores [4]. Its use can accelerate the discovery of novel CNS therapeutics with improved side effect profiles.

5-HT1A Target Engagement Validation Tool

Given the high affinity and antagonistic properties observed in cyclopentanol piperazine analogs [3], this compound can be employed as a pharmacological tool to confirm 5-HT1A receptor engagement in both recombinant systems and native tissues. Its selectivity profile may reduce the need for multiple control compounds, streamlining experimental workflows and improving data interpretation.

Application
Selection Property
Validation Focus
5-HT1A antagonist profiling in CNS research
Reported class-level 5-HT1A antagonism and high affinity
Confirm functional antagonism and selectivity in target assay systems
Comparative pharmacology vs. mCPP and non-selective agonists
Divergent functional activity from mCPP agonism
Profile against 5-HT subtype panel and serotonin transporter binding
Piperazine CNS agent SAR campaigns
Cyclopentanol core scaffold with derivatizable hydroxyl group
Assess impact of N-4 substitution on 5-HT1A/α1 selectivity and physicochemical properties
5-HT1A target engagement validation tool
Selectivity context expected to reduce α1 off-target liability
Verify receptor engagement in recombinant and native tissue models; confirm selectivity window

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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